molecular formula C6H10OS3 B12596161 2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane CAS No. 600728-13-0

2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane

Cat. No.: B12596161
CAS No.: 600728-13-0
M. Wt: 194.3 g/mol
InChI Key: XOAWSOHAFHJTPI-UHFFFAOYSA-N
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Description

2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane is a chemical compound known for its unique structure and reactivity. It contains both an oxirane (epoxide) ring and a thiirane (episulfide) ring, connected by a disulfide bridge. This combination of functional groups makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane typically involves the reaction of thiiranes with oxiranes in the presence of disulfide linkages. One common method includes the reaction of 2-chloromethylthiirane with oxirane under basic conditions to form the desired compound . The reaction conditions often involve the use of polar aprotic solvents such as acetonitrile (MeCN) and bases like potassium hydroxide (KOH).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of continuous flow reactors and advanced purification techniques would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can break the disulfide bridge, leading to the formation of thiols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane and thiirane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can react with the compound under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted oxiranes and thiiranes.

Scientific Research Applications

2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules, particularly proteins.

    Medicine: Investigated for its potential use in drug development, especially in targeting thiol-containing enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane involves its reactivity with nucleophiles. The oxirane and thiirane rings can undergo ring-opening reactions, leading to the formation of various products. The disulfide bridge can also be reduced to form thiols, which can further react with other molecules. These reactions are crucial for its applications in chemistry and biology.

Comparison with Similar Compounds

Similar Compounds

    2-[(Thiiran-2-ylmethyldisulfanyl)methyl]thiirane: Similar structure but contains two thiirane rings instead of an oxirane and a thiirane.

    2-Chloromethylthiirane: Contains a single thiirane ring with a chloromethyl group.

Uniqueness

2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane is unique due to its combination of oxirane and thiirane rings connected by a disulfide bridge. This structure provides a diverse range of reactivity and applications, making it a valuable compound in various fields of research.

Properties

CAS No.

600728-13-0

Molecular Formula

C6H10OS3

Molecular Weight

194.3 g/mol

IUPAC Name

2-[(thiiran-2-ylmethyldisulfanyl)methyl]oxirane

InChI

InChI=1S/C6H10OS3/c1-5(7-1)2-9-10-4-6-3-8-6/h5-6H,1-4H2

InChI Key

XOAWSOHAFHJTPI-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CSSCC2CS2

Origin of Product

United States

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